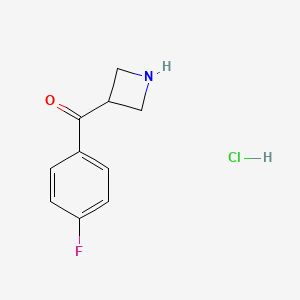

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride

Description

Properties

IUPAC Name |

azetidin-3-yl-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTNUTUZJIUEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of cyclopropane 1,1-diesters with alkyl azides in the presence of a catalyst such as titanium tetrachloride (TiCl4) in hexafluoro-2-propanol (HFIP) . This reaction results in the formation of C-4 substituted azetidines.

Industrial Production Methods

Industrial production methods for azetidin-3-yl(4-fluorophenyl)methanone hydrochloride are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through multi-step processes involving azetidine ring formation and subsequent functionalization. Key methodologies include:

a. Azetidine Ring Construction

-

Cyclization of β-Amino Alcohols : A common approach involves treating β-amino alcohols with thionyl chloride or mesyl chloride to form azetidine intermediates. For example, mesylation of 3-(hydroxymethyl)azetidine precursors followed by nucleophilic substitution yields functionalized azetidines .

-

Hydrochloride Salt Formation : The free base is converted to the hydrochloride salt via treatment with HCl gas in ethanol or methanol, enhancing stability and crystallinity .

b. Functionalization of the Azetidine Ring

-

Nucleophilic Substitution : The azetidine nitrogen reacts with electrophiles such as alkyl halides or acylating agents. For instance, coupling with thiazole-2-carbonylpiperazine under basic conditions produces advanced intermediates for pharmaceuticals .

-

Aza-Michael Additions : Reactions with amines (e.g., morpholine, piperidine) in acetonitrile at 65°C yield 1,3′-biazetidine derivatives with moderate-to-high yields (61–75%) .

Ring-Opening and Stability

The strained azetidine ring undergoes selective ring-opening under acidic or nucleophilic conditions:

The hydrochloride salt’s stability is pH-dependent. Under alkaline conditions (e.g., NaOH), it regenerates the free base, which is susceptible to oxidation at the benzylic position .

Reactivity of the 4-Fluorophenyl Group

The electron-withdrawing fluorine atom directs electrophilic substitution reactions to the meta position and enhances the ketone’s electrophilicity:

-

Friedel-Crafts Acylation : The ketone group participates in acylations with aromatic amines, forming indole-linked derivatives under acidic conditions .

-

Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids (e.g., pyridylboronates) occur at the ketone’s α-position, facilitated by palladium catalysts .

Comparative Reactivity with Analogues

The fluorophenyl group and azetidine ring distinguish its reactivity from related compounds:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| (Azetidin-1-yl)(3-chloro-4-fluorophenyl)methanone | Chlorine substituent | Higher electrophilicity, slower hydrolysis |

| 4-(Azetidin-3-yl)pyridine | Pyridine ring | Enhanced aromatic stabilization, reduced ring-opening |

| Azetidin-3-ylpiperidine | Piperidine substitution | Increased basicity, faster nucleophilic reactions |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is primarily recognized for its role as a monoacylglycerol lipase (MAGL) inhibitor . This inhibition affects the endocannabinoid system by preventing the degradation of 2-arachidonoylglycerol (2-AG), thereby increasing its levels and enhancing cannabinoid receptor activation (CB1 and CB2) . This mechanism positions the compound as a potential therapeutic agent in:

- Pain Management : The compound has been investigated for its analgesic properties, particularly in conditions leading to chronic pain .

- Metabolic Disorders : There is ongoing research into its effects on obesity, hyperphagia, and diabetes, suggesting a role in metabolic regulation .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Capable of being reduced to form alcohols or amines.

- Substitution Reactions : Facilitates nucleophilic substitutions that introduce different substituents onto the azetidine ring .

Biological Research

The compound has applications in biological studies aimed at understanding enzyme interactions and cellular pathways. It is utilized to explore how modifications in the endocannabinoid system can impact physiological processes, including:

- Cell Signaling Pathways : Modulating pathways that influence gene expression and cellular metabolism.

- Enzyme Activity Studies : Investigating interactions with various enzymes beyond MAGL, contributing to a broader understanding of biochemical mechanisms .

Pharmaceutical Development

Due to its biological activity, this compound is considered a lead compound in drug discovery efforts aimed at developing new therapeutic agents. Its unique structural features make it suitable for further modifications to enhance efficacy and reduce side effects .

Industrial Applications

The compound's properties allow it to be explored in developing new materials and chemical processes, particularly in industries focused on pharmaceuticals and advanced materials .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of azetidin-3-yl(4-fluorophenyl)methanone hydrochloride involves the inhibition of the enzyme monoacylglycerol lipase (MAGL). This inhibition leads to the elevation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is an agonist of the cannabinoid receptors CB1 and CB2 . The compound’s interaction with these molecular targets results in various pharmacological effects, including anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

Key Observations :

- The piperidine analogue (similarity score 0.93) exhibits the closest structural resemblance, differing only in ring size (six-membered vs. four-membered). Larger rings like piperidine may confer greater conformational flexibility and altered binding affinity in drug-receptor interactions .

- The pyrrolidine analogue (similarity 0.73) highlights the impact of ring size on physicochemical properties, as five-membered rings generally exhibit reduced ring strain compared to azetidine .

Pharmacologically Relevant Analogues

Flazalone Hydrochloride

Flazalone hydrochloride (CAS: 34039-01-5) shares the 4-fluorophenyl methanone motif but incorporates a piperidine ring substituted with dual 4-fluorophenyl groups and a hydroxyl moiety.

Benzimidazole Derivatives

Compounds such as (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone (CAS: N/A) feature a benzimidazole core instead of azetidine. Benzimidazoles are widely explored for antiparasitic and anticancer activities, indicating that fluorophenyl-ketone derivatives may have diverse therapeutic roles .

Thiazole-Piperazine-Azetidine Complex

A crystalline hydrochloride salt of (1-(4-fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone (CAS: N/A) demonstrates the integration of azetidine with indole and thiazole moieties. This compound, patented by Janssen Pharmaceutica, highlights azetidine’s utility in designing kinase inhibitors or metabolic disorder therapeutics .

Solubility and Stability

- Azetidin-3-yl(4-fluorophenyl)methanone HCl: Hydrochloride salt form likely improves aqueous solubility, though exact data are unavailable .

- Piperidine analogue : Larger molecular weight (243.71 vs. 215.65) may reduce solubility but enhance lipophilicity for blood-brain barrier penetration .

- Flazalone HCl : The hydroxyl group in Flazalone could facilitate hydrogen bonding, improving crystallinity and shelf stability .

Hazard Profiles

- Azetidin-3-yl(4-fluorophenyl)methanone HCl: No hazard classification data available .

- 4-Methylacetophenone azine (CAS: 21399-33-7): Classified as non-hazardous under GHS, though toxicity data are incomplete .

Biological Activity

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and implications for drug development.

Overview of the Compound

This compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its molecular formula is C10H11ClFNO, with a molecular weight of approximately 215.65 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for biological studies.

Target Enzyme: Monoacylglycerol Lipase (MAGL)

The primary biological target for this compound is monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid in the body. This action has significant implications for modulating cannabinoid receptor activity (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization .

Inhibition of 2-AG Degradation

The inhibition of MAGL by this compound results in elevated 2-AG levels. This elevation enhances cannabinoid receptor activation, which can influence multiple signaling pathways within cells. Research indicates that this compound acts competitively with respect to the 2-AG substrate, suggesting a direct interaction with the enzyme's active site.

Cellular Effects

Studies have shown that this compound affects various cell types by modulating gene expression and cellular metabolism. For instance, in laboratory settings, it has been observed to increase norepinephrine levels alongside 2-AG without adverse effects at lower dosages .

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting the endocannabinoid system.

- Biological Studies : The compound is utilized in studying biological pathways related to lipid metabolism and cannabinoid receptor signaling.

- Pharmaceutical Development : Its pharmacological properties make it a candidate for further development in treating conditions like chronic pain, anxiety disorders, and obesity.

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for producing Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride with high purity?

Methodological Answer:

- Schlenk Techniques : Use inert atmosphere (argon/nitrogen) to prevent oxidation during azetidine ring formation.

- Purification : Recrystallization using ethanol/water mixtures enhances purity, as demonstrated for structurally related piperidine derivatives (e.g., 4-(4-Fluorobenzoyl)piperidine hydrochloride) .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify azetidine protons (δ 3.2–3.8 ppm) and fluorophenyl aromatic signals (δ 7.2–7.8 ppm). Carbonyl resonance (C=O) typically appears at ~200 ppm in ¹³C NMR .

- FT-IR : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and C-F bond vibration (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic approaches are suitable for resolving the 3D structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine space group and hydrogen bonding networks. For azetidine derivatives, high-resolution data (≤ 0.8 Å) is critical to resolve ring puckering .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for twinned crystals, as seen in small-molecule refinement of fluorophenyl-containing compounds .

Q. How can computational modeling predict the compound’s pharmacological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cannabinoid CB1 receptors. Structural analogs (e.g., benzhydryl piperazine derivatives) show inverse agonism via hydrophobic interactions with fluorophenyl groups .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps, aiding in understanding charge distribution for receptor binding .

Q. What in vitro assays are appropriate for evaluating receptor binding affinity?

Methodological Answer:

- Radioligand Displacement Assays : Use [³H]SR141716A for CB1 receptor studies. Pre-incubate HEK293 cells expressing CB1 with the compound (1–100 µM) to measure IC₅₀ values .

- cAMP Inhibition : Monitor forskolin-stimulated cAMP levels in CHO cells to assess inverse agonism, as validated for fluorophenyl-containing CB1 ligands .

Q. How should stability studies be designed to assess degradation under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Analyze degradation products via LC-MS (QTOF instrument, ESI+ mode) .

- pH-Dependent Stability : Use phosphate buffers (pH 1.2–7.4) to simulate gastrointestinal environments, sampling at 0, 6, 12, and 24 hours .

Methodological & Analytical Questions

Q. What HPLC conditions optimize separation of this compound from related impurities?

Methodological Answer:

Q. How can isotopic labeling (e.g., ¹⁸F, ²H) be incorporated for metabolic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.